molecular formula C13H18O B8174700 1-(Neopentyloxy)-3-vinylbenzene

1-(Neopentyloxy)-3-vinylbenzene

Cat. No.: B8174700
M. Wt: 190.28 g/mol
InChI Key: LPRWTLOJWNSJOO-UHFFFAOYSA-N
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Description

1-(Neopentyloxy)-3-vinylbenzene is an aromatic compound featuring a benzene ring substituted with a neopentyloxy group (-O-C(CH₃)₂CH₂) at the 1-position and a vinyl (-CH=CH₂) group at the 3-position. The neopentyloxy group, a bulky tertiary alkoxy substituent, imparts significant steric hindrance and moderate electron-donating effects due to the oxygen atom’s lone pairs. The vinyl group introduces unsaturated reactivity, enabling participation in addition or polymerization reactions.

This compound’s structural features make it relevant in catalytic applications, such as hydrogenation or C–H functionalization, where steric and electronic effects influence selectivity .

Properties

IUPAC Name

1-(2,2-dimethylpropoxy)-3-ethenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-5-11-7-6-8-12(9-11)14-10-13(2,3)4/h5-9H,1,10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRWTLOJWNSJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=CC(=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Neopentyloxy)-3-vinylbenzene typically involves the following steps:

    Preparation of Neopentyl Alcohol: Neopentyl alcohol is synthesized from neopentyl bromide through a nucleophilic substitution reaction using sodium hydroxide.

    Formation of Neopentyl Bromide: Neopentyl alcohol is converted to neopentyl bromide using hydrobromic acid.

    Etherification: Neopentyl bromide reacts with sodium phenoxide to form 1-(Neopentyloxy)benzene.

    Vinylation: The final step involves the vinylation of 1-(Neopentyloxy)benzene using a vinylating agent such as vinyl magnesium bromide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Neopentyloxy)-3-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The vinyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The neopentyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Neopentyloxy)-3-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Neopentyloxy)-3-vinylbenzene involves its interaction with molecular targets through its functional groups. The vinyl group can participate in polymerization reactions, while the neopentyloxy group can influence the compound’s solubility and reactivity. The pathways involved include:

    Polymerization: The vinyl group can undergo radical polymerization to form polymers.

    Substitution Reactions: The neopentyloxy group can be substituted by other nucleophiles, leading to the formation of new compounds.

Comparison with Similar Compounds

Structural and Electronic Effects

The table below compares 1-(Neopentyloxy)-3-vinylbenzene with structurally related compounds, emphasizing substituent effects:

Compound Substituents Electronic Effects Steric Effects Key Reactivity
This compound -O-C(CH₃)₂CH₂ (1), -CH=CH₂ (3) Electron-donating (neopentyloxy), activating High steric bulk (neopentyloxy) Vinyl group participates in addition reactions; steric hindrance may direct regioselectivity
1-Bromo-3-(neopentyloxy)benzene -O-C(CH₃)₂CH₂ (1), -Br (3) Electron-withdrawing (-Br), deactivating High steric bulk (neopentyloxy) Bromine acts as a leaving group for nucleophilic substitution
1-Nitro-3-vinylbenzene -NO₂ (1), -CH=CH₂ (3) Strong electron-withdrawing (-NO₂), deactivating Minimal steric bulk Nitro group directs electrophilic substitution to meta positions; vinyl enables polymerization
(E)-1-Methoxy-3-(2-phenylvinyl)benzene -OCH₃ (1), -CH=CH-Ph (3) Electron-donating (-OCH₃), activating Moderate steric bulk (methoxy) Methoxy enhances ring activation for electrophilic substitution; conjugated vinyl system stabilizes intermediates
1-(Dec-1-yn-1-yl)-3-vinylbenzene -C≡C-C₉H₁₉ (1), -CH=CH₂ (3) Electron-withdrawing (alkynyl), deactivating High steric bulk (long-chain alkyne) Terminal alkyne selectively hydrogenated to alkene; internal alkyne remains inert

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